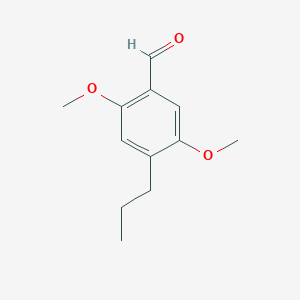

2,5-Dimethoxy-4-propylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxy-4-propylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-5-9-6-12(15-3)10(8-13)7-11(9)14-2/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBWIWFDNBJEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1OC)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and stability of 2,5-dimethoxy-4-propylbenzaldehyde

An In-depth Technical Guide to the Chemical Properties and Stability of 2,5-Dimethoxy-4-propylbenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde that serves as a critical intermediate in advanced organic synthesis.[1] With the CAS Number 53581-81-0, its molecular structure is characterized by a benzaldehyde core functionalized with two methoxy groups at positions 2 and 5, and a propyl group at position 4.[2] This specific substitution pattern imparts a unique reactivity profile, making it a valuable precursor, particularly in the synthesis of phenethylamine derivatives and other complex molecules investigated for their biological activities.[1] The interplay between the electron-donating methoxy groups and the electron-withdrawing aldehyde function, modified by the lipophilic propyl substituent, governs its chemical behavior and stability.[1] This guide provides a comprehensive overview of its chemical and physical properties, stability profile, analytical characterization, and handling protocols for researchers and drug development professionals.

Core Chemical and Physical Properties

The physical characteristics of this compound are foundational to its handling, formulation, and reaction setup. While experimentally determined values for some properties are not widely published, computational predictions and data from analogous structures provide reliable estimates.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | [1][2] |

| Molecular Weight | 208.25 g/mol | [1][2] |

| CAS Number | 53581-81-0 | [1][2] |

| IUPAC Name | This compound | [2] |

| Predicted Boiling Point | 334.0 ± 37.0 °C | [3] |

| Predicted Density | 1.049 ± 0.06 g/cm³ | [3] |

| Calculated Exact Mass | 208.1099 u | [1][2] |

Spectroscopic and Chromatographic Characterization

Rigorous identification and purity assessment are paramount in scientific research and drug development. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this compound dissolved in a standard solvent like CDCl₃:

-

¹H NMR: The proton spectrum will exhibit distinct signals corresponding to each unique proton environment. Key expected resonances include a singlet for the aldehydic proton (-CHO), two singlets for the methoxy groups (-OCH₃), signals for the aromatic protons, and a characteristic pattern for the n-propyl group (a triplet for the terminal methyl and two multiplets for the methylene protons).

-

¹³C NMR: The carbon spectrum provides information on the carbon framework.[1] Distinct signals are expected for the carbonyl carbon of the aldehyde, the aromatic carbons (with those attached to methoxy groups shifted downfield), the methoxy carbons, and the three carbons of the propyl chain.[1]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is essential for confirming the presence of key functional groups. The spectrum of this compound is characterized by:

-

A strong, sharp absorption band around ~1700 cm⁻¹ , indicative of the C=O stretch of the aromatic aldehyde.[1]

-

Strong C-O stretching vibrations for the ether linkages of the methoxy groups, typically found around ~1250 cm⁻¹ .[1]

-

Aromatic C=C bending and stretching vibrations in the fingerprint region.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to determine the exact mass of the molecular ion, which should correspond to the calculated value of 208.1099 for C₁₂H₁₆O₃.[1][2] This is a definitive method for confirming the molecular formula.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is ideal for assessing the purity of volatile compounds like this aldehyde and identifying any related impurities.[1]

Chemical Reactivity and Stability Profile

The aldehyde functional group is the primary center of reactivity, existing in an intermediate oxidation state that allows for both oxidation and reduction.[1]

Key Chemical Transformations

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2,5-dimethoxy-4-propylbenzoic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid.[1]

-

Reduction: Selective reduction of the aldehyde to the primary alcohol, (2,5-dimethoxy-4-propylphenyl)methanol, is typically achieved with hydride reagents like sodium borohydride (NaBH₄) or through catalytic hydrogenation.[1]

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, a foundational reaction for forming new carbon-carbon or carbon-nitrogen bonds, which is crucial for building the complex structures of phenethylamine derivatives.[1]

-

Condensation Reactions: The aldehyde can undergo condensation reactions, which involve an initial nucleophilic addition followed by dehydration, to construct more elaborate molecular architectures.[1]

Stability and Degradation

Understanding the stability of this compound is critical for ensuring its integrity during storage and use.

-

Oxidative Stability: Aromatic aldehydes are susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of the corresponding carboxylic acid as the primary degradation product. Storage under an inert atmosphere is recommended to mitigate this pathway.[3]

-

Light Sensitivity: Similar to other benzaldehyde derivatives, prolonged exposure to light, particularly UV radiation, can induce degradation.[4] Materials should be stored in amber vials or light-resistant containers.

-

Incompatible Materials: Contact with strong oxidizing agents and strong bases should be avoided as they can promote unwanted chemical reactions and degradation.[4]

Workflow for Stability Assessment

A systematic approach is required to evaluate the stability of the compound under various stress conditions. This workflow ensures that potential degradation pathways are identified and that appropriate storage conditions are defined.

Caption: A typical workflow for assessing the stability of a chemical intermediate.

Synthetic Considerations and Potential Impurities

The purity of a starting material is often dictated by its synthetic route. Understanding the synthesis of this compound helps in anticipating potential process-related impurities. A common strategy involves building the substitution pattern on a pre-existing aromatic core. For instance, one plausible route begins with 1,4-dimethoxybenzene.

Caption: A plausible synthetic route to this compound.

This pathway suggests that potential impurities could include unreacted starting materials, intermediates like the ketone or the propyl-substituted benzene without the aldehyde, or isomers formed from incomplete regioselectivity in the acylation and formylation steps.

Recommended Handling, Storage, and Safety Protocols

Due to its chemical nature, proper handling and storage are essential to maintain the compound's purity and ensure personnel safety.

Storage

-

Temperature: The recommended storage temperature is between 2-8°C.[1][3]

-

Atmosphere: To prevent oxidation, the compound should be stored under an inert atmosphere, such as nitrogen or argon.[3]

-

Container: Use tightly sealed, light-resistant containers.[5] Opened containers must be carefully resealed and kept upright to prevent leakage.

Handling and Safety

While a specific, comprehensive safety data sheet for the propyl-substituted compound is not widely available, data from closely related analogs like 2,5-dimethoxybenzaldehyde and other substituted benzaldehydes indicate a consistent hazard profile.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[4][6]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[4][5]

-

Hazards: The compound should be considered as potentially causing skin, eye, and respiratory irritation.[7] Avoid contact with skin and eyes.[5]

-

Spills: In case of a spill, clean up immediately using dry methods to avoid generating dust.[5] Place the spilled material into a clean, dry, and sealable container for disposal.[5]

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a self-validating system for the routine quality control of this compound.

Objective: To determine the purity of a sample and quantify any related impurities.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water (HPLC grade)

-

Mobile Phase B: Acetonitrile or Methanol (HPLC grade)

-

Sample diluent: 50:50 mixture of Mobile Phase A and B

-

This compound sample

-

Volumetric flasks and pipettes

Procedure:

-

Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in the sample diluent in a 100 mL volumetric flask to create a 0.1 mg/mL solution.

-

Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) in the sample diluent.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase

-

Mobile Phase: A gradient elution is often preferred to resolve early and late-eluting impurities. For example: Start with 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Set based on the UV maximum of the compound (typically determined by a UV scan).

-

Injection Volume: 10 µL

-

-

System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. This validates that the system is performing consistently.

-

Analysis: Inject the sample solution and record the chromatogram.

-

Data Processing:

-

Identify the peak corresponding to this compound based on its retention time relative to the standard.

-

Calculate the purity using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Quantify any impurities against the reference standard if required.

-

References

- This compound | 53581-81-0 | Benchchem. (URL: )

-

Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- | C12H16O3S | CID - PubChem. (URL: [Link])

-

This compound | C12H16O3 | CID 12262499 - PubChem. (URL: [Link])

-

2,5-Dimethoxy-4-propoxybenzaldehyde - NIST WebBook. (URL: [Link])

-

2,5-Dimethoxy-4-(iso-propylthio)benzaldehyde - SpectraBase. (URL: [Link])

-

Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - J. Chem. Soc. (URL: [Link])

-

2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol - Scribd. (URL: [Link])

-

Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde - PrepChem.com. (URL: [Link])

-

How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory? - Knowledge - Bloomtech. (URL: [Link])

-

2,5-Dimethoxy-4-(iso-propylthio)benzaldehyde - SpectraBase. (URL: [Link])

-

A New Synthetic Method for 2,5-Dimethoxybenzaldehyde - Journal of Chongqing University. (URL: [Link])

-

Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- - LookChem. (URL: [Link])

-

Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98% - Cole-Parmer. (URL: [Link])

-

High-Purity 2 5-Dimethoxybenzaldehyde for Industrial and Pharmaceutical Applications - LinkedIn. (URL: [Link])

-

The infrared and Raman spectra of 2,4-and 2,5-dimethylbenzaldehydes - Proc. Indian Acad. Sci. (URL: [Link])

-

Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

Benzaldehyde, 2,5-dimethoxy- - NIST WebBook. (URL: [Link])

- US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google P

-

2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H - Safrole. (URL: [Link])

-

2,5-Dimethoxybenzaldehyde, 500 g - Carl ROTH. (URL: [Link])

Sources

- 1. This compound | 53581-81-0 | Benchchem [benchchem.com]

- 2. This compound | C12H16O3 | CID 12262499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-diMethoxy-4-n-propylbenzaldehyde CAS#: 53581-81-0 [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Regulatory Tightrope of a Niche Precursor: A Technical Guide to 2,5-Dimethoxy-4-propylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule at the Crossroads of Legitimate and Illicit Chemistry

2,5-Dimethoxy-4-propylbenzaldehyde is a substituted aromatic aldehyde that, while not having widespread industrial applications itself, holds a significant position as a chemical intermediate.[1] Its unique structure, featuring a benzaldehyde core with two methoxy groups and a propyl substituent, makes it a valuable building block in organic synthesis.[1] The reactivity of the aldehyde functional group allows for a variety of chemical transformations, enabling the construction of more complex molecules.[1] This technical guide provides an in-depth analysis of the regulatory status of this compound, its role as a potential precursor in the synthesis of controlled substances, and its legitimate applications in scientific research and industry.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its handling and application.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | [2][3] |

| Molecular Weight | 208.25 g/mol | [2][3] |

| CAS Number | 53581-81-0 | [3] |

| Appearance | Liquid or Solid | [4] |

| Purity | Typically ≥95% | [4] |

Regulatory Landscape: A Complex and Evolving Picture

A thorough examination of the regulatory status of this compound reveals that it is not explicitly listed as a controlled chemical precursor in major jurisdictions such as the United States, the European Union, and Australia. However, its potential for use in the synthesis of controlled substances places it in a regulatory grey area, subject to "analogue" or "catch-all" provisions within the respective legal frameworks.

United States: The Controlled Substance Analogue Act

In the United States, the Drug Enforcement Administration (DEA) maintains lists of scheduled controlled substances and listed chemicals. This compound does not appear on these lists. However, the Controlled Substances Act (CSA) includes a provision for "controlled substance analogues".[5][6]

A substance can be treated as a Schedule I controlled substance if it has a chemical structure substantially similar to a Schedule I or II controlled substance and has a stimulant, depressant, or hallucinogenic effect on the central nervous system that is substantially similar to or greater than that of a Schedule I or II controlled substance.[5][6][7]

Given that this compound is a direct precursor to the potent psychedelic phenethylamine 2,5-dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7), a Schedule I substance, its legal status could be challenged under the Analogue Act if intended for human consumption.[8]

DOT Diagram: US Regulatory Framework for Chemical Precursors

Caption: Overview of the US regulatory framework for chemical precursors.

European Union: Categorization of Drug Precursors

The European Union regulates drug precursors through Regulation (EC) No 273/2004, which categorizes scheduled substances into Categories 1, 2, and 3 based on their risk of diversion.[9][10][11] this compound is not found in any of these categories.

However, the regulation includes provisions for the monitoring of "non-scheduled substances".[12] Competent authorities in member states can take measures to control and monitor suspicious transactions involving non-scheduled substances that they suspect may be used for the illicit manufacture of narcotic drugs or psychotropic substances.[13]

Australia: Criminal Code and Customs Regulations

In Australia, the importation and possession of precursor chemicals are regulated under the Criminal Code Act 1995 and the Customs (Prohibited Imports) Regulations 1956.[2][14] The Australian government can and does amend these regulations to add new substances identified as having no legitimate industrial or commercial use and being used in the illicit manufacture of drugs.[2][15] While this compound is not currently listed, its status could change if law enforcement agencies identify it as a significant precursor in clandestine drug synthesis.[16]

Illicit Use: A Precursor to a Potent Psychedelic

The primary concern for regulatory bodies regarding this compound is its potential use as a precursor in the synthesis of 2,5-dimethoxy-4-(n)-propylthiophenethylamine, commonly known as 2C-T-7.[8] 2C-T-7 is a powerful psychedelic phenethylamine with hallucinogenic effects, and it is classified as a Schedule I controlled substance in the United States.[8]

Synthetic Pathway to 2C-T-7

The synthesis of 2C-T-7 from a structurally similar aldehyde is detailed in Alexander Shulgin's book "PiHKAL (Phenethylamines I Have Known and Loved)".[5] A plausible synthetic route from this compound would involve a two-step process: a Henry reaction followed by a reduction.

DOT Diagram: Synthetic Pathway from this compound to 2C-T-7

Caption: A plausible two-step synthesis of a 2C-T-7 analogue.

Experimental Protocol: A Plausible Synthesis

The following is a generalized experimental protocol for the synthesis of a 2C-T-7 analogue from this compound, based on established chemical reactions. This information is for academic and research purposes only and should not be attempted by unqualified individuals.

Step 1: Henry Reaction (Nitroaldol Condensation)

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[7][17][18][19]

-

Reactants: this compound and nitromethane.

-

Catalyst: A base, such as ammonium acetate or an amine like diethylamine.[19]

-

Procedure: The aldehyde and nitromethane are reacted in the presence of the base, typically with heating, to yield 2,5-dimethoxy-4-propyl-β-nitrostyrene.[17]

Step 2: Reduction of the Nitrostyrene

The resulting β-nitrostyrene is then reduced to the corresponding phenethylamine.

-

Reducing Agent: Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst such as copper(II) chloride.[6][12][20][21]

-

Procedure: The nitrostyrene is treated with the reducing agent in a suitable solvent to reduce both the nitro group and the double bond, yielding the final phenethylamine product.[6][20]

Legitimate Applications: A Versatile Building Block

Despite its potential for misuse, this compound and its structural relatives have legitimate applications in several industries. Substituted benzaldehydes are valuable intermediates in the synthesis of pharmaceuticals, fragrances, and dyes.[14][16][20][22]

Pharmaceutical Research

Substituted phenethylamines are a broad class of compounds with diverse therapeutic applications.[20] 2,5-dimethoxy-4-substituted phenethylamines have been investigated for their potential as potent serotonin 5-HT2 receptor agonists, which could have applications in the treatment of various neurological and psychiatric disorders.[23] The synthesis of these novel compounds often relies on substituted benzaldehydes as starting materials.[23] A patent describes the preparation of 2,5-dimethoxy-4-ethylthiophenethylamine hydrochloride as a drug intermediate for treating neurological diseases.

Fragrance and Flavor Industry

Benzaldehyde and its derivatives are widely used in the fragrance and flavor industry to impart sweet, floral, and fruity aromas.[20][22] While specific applications of this compound are not widely documented in publicly available literature, the general class of substituted benzaldehydes is crucial in the creation of complex fragrance compositions for perfumes, cosmetics, and household products.[4][10][15][22]

Conclusion: A Call for Vigilance and Responsible Stewardship

This compound occupies a precarious position in the world of chemistry. While not explicitly regulated as a chemical precursor in major jurisdictions, its close structural relationship to a potent Schedule I controlled substance makes it a compound of interest to law enforcement and regulatory agencies. The potential for its inclusion in future precursor control lists, either explicitly or under analogue provisions, cannot be dismissed.

For researchers, scientists, and drug development professionals, a thorough understanding of the regulatory landscape and the potential for illicit use is paramount. Responsible stewardship of this and other chemical intermediates is essential to ensure their continued availability for legitimate scientific and industrial purposes while mitigating the risks of diversion. Vigilance in monitoring transactions and reporting suspicious activities is a collective responsibility of the chemical community.

References

- Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. [URL: https://erowid.org/library/books_online/pihkal/pihkal043.shtml]

- BenchChem. (n.d.). This compound | 53581-81-0. Retrieved February 15, 2026, from [URL: https://www.benchchem.com/product/b2546009]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 15, 2026, from [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12262499]

- Wikipedia. (2023, December 19). Henry reaction. [URL: https://en.wikipedia.org/wiki/Henry_reaction]

- D'Andrea, S., et al. (2025, January 7). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8765432/]

- National Alliance for Model State Drug Laws. (2018, September). Model Controlled Substance Analogue Act. [URL: https://namsdl.org/wp-content/uploads/Model-Controlled-Substance-Analogue-Act-2018.pdf]

- Australian Government. (2020, August 12). Regulation changes to combat illicit drug manufacturing in Australia. [URL: https://www.minister.homeaffairs.gov.au/JasonWood/Pages/regulation-changes-combat-illicit-drug-manufacturing-australia.aspx]

- Drug Enforcement Administration. (n.d.). Drug Scheduling. DEA.gov. [URL: https://www.dea.

- Butterick, J. R., & Unrau, A. M. (1974). Reduction of β-nitrostyrene with sodium bis-(2-methoxyethoxy)-aluminium dihydride. A convenient route to substituted phenylisopropylamines. Journal of the Chemical Society, Chemical Communications, (8), 307-308. [URL: https://pubs.rsc.org/en/content/articlelanding/1974/c3/c39740000307]

- Bloom Tech. (2025, April 12). What Are The Industrial Uses Of 2,5-Dimethoxybenzaldehyde? [URL: https://www.bloomtechz.com/news/what-are-the-industrial-uses-of-2-5-dimethox-55396435.html]

- Australian Government. (2020, August 10). Australian Customs Notice 2020/34 - Precursor chemicals and drug regulation amendments. [URL: https://www.abf.gov.au/help-and-support-subsite/CustomsNotices/2020-34.pdf]

- Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved February 15, 2026, from [URL: https://www.organic-chemistry.org/namedreactions/henry-reaction.shtm]

- SynArchive. (n.d.). Henry Reaction. Retrieved February 15, 2026, from [URL: https://www.synarchive.com/named-reactions/Henry_Reaction]

- Z Intellec Chem & Tech. Co., Ltd. (n.d.). 2,5-Dimethoxybenzaldehyde Patent. [URL: https://www.intellecchem.

- EUR-Lex. (2004, February 11). Regulation (EC) No 273/2004 of the European Parliament and of the Council of 11 February 2004 on drug precursors. [URL: https://eur-lex.europa.eu/legal-content/EN/TXT/?uri=CELEX%3A32004R0273]

- Wikipedia. (2024, January 22). 2C-T-7. [URL: https://en.wikipedia.org/wiki/2C-T-7]

- EUR-Lex. (n.d.). Regulation - 273/2004. Retrieved February 15, 2026, from [URL: https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX:32004R0273]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 15, 2026, from [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12262499]

- Sigma-Aldrich. (n.d.). This compound | 53581-81-0. Retrieved February 15, 2026, from [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/53581-81-0]

- Braden, M. R., et al. (2024, April 9). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38593423/]

- Wikipedia. (2023, December 19). European law on drug precursors. [URL: https://en.wikipedia.org/wiki/European_law_on_drug_precursors]

- legislation.gov.uk. (2020, December 31). Regulation (EC) No 273/2004 of the European Parliament and of the Council. [URL: https://www.

- EUR-Lex. (2021, January 13). Regulation (EC) No 273/2004 of the European Parliament and of the Council of 11 February 2004 on drug precursors. [URL: https://eur-lex.europa.eu/legal-content/EN/TXT/?uri=CELEX:02004R0273-20210113]

- Patsnap. (2019, October 15). Preparation method of 2,5-dihydroxybenzaldehyde. [URL: https://patents.google.

- Google Patents. (n.d.). CN1434033A - 2,5-dimethoxy-4-ethyl phenethyl amine sulfide hydrochloride and preparation process and use thereof. Retrieved February 15, 2026, from [URL: https://patents.google.

Sources

- 1. designer-drug.com [designer-drug.com]

- 2. This compound | C12H16O3 | CID 12262499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. FRAGRANCE COMPOUNDS - Patent 2032516 [data.epo.org]

- 5. Erowid Online Books : "PIHKAL" - #43 2C-T-7 [erowid.org]

- 6. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 2C-T-7 - Wikipedia [en.wikipedia.org]

- 9. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 10. WO2017157985A1 - Perfume compositions - Google Patents [patents.google.com]

- 11. safrole.com [safrole.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. 2,5-Dimethoxybenzaldehyde Patent - Company news - NEWS - Z Intellec Chem & Tech. Co., Ltd. [zzhxchem.com]

- 14. unilongindustry.com [unilongindustry.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]

- 17. Henry reaction - Wikipedia [en.wikipedia.org]

- 18. Henry Reaction [organic-chemistry.org]

- 19. synarchive.com [synarchive.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Reduction of β-nitrostyrene with sodium bis-(2-methoxyethoxy)-aluminium dihydride. A convenient route to substituted phenylisopropylamines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. FRAGRANCE COMPOSITIONS - Patent 2961374 [data.epo.org]

- 23. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Storage and Shelf-Life Extension of 2,5-Dimethoxy-4-propylbenzaldehyde

For: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive guide to the optimal storage, handling, and shelf-life extension of 2,5-dimethoxy-4-propylbenzaldehyde, a key aromatic aldehyde intermediate in the synthesis of complex molecules for pharmaceutical and research applications.[1][2][3] The inherent reactivity of the aldehyde functional group necessitates stringent control over environmental parameters to mitigate degradation, primarily through oxidation.[1][4] These protocols are designed to ensure the long-term integrity, purity, and performance of the compound, thereby safeguarding the reproducibility and success of downstream synthetic processes. The methodologies outlined herein are grounded in established principles of chemical stability and are supplemented with actionable, field-proven protocols for immediate implementation in a laboratory or manufacturing setting.

The Chemical Rationale: Understanding the Instability of this compound

The stability of this compound is intrinsically linked to the reactivity of its aldehyde functional group. Aromatic aldehydes are susceptible to autoxidation, a process where atmospheric oxygen converts the aldehyde to the corresponding carboxylic acid.[1][4] This degradation is a critical concern as the presence of the resulting 2,5-dimethoxy-4-propylbenzoic acid can impede subsequent reactions, alter product profiles, and complicate purification processes.

Several environmental factors can accelerate this degradation:

-

Oxygen: As the primary reactant in the oxidation process, the presence of atmospheric oxygen is the most significant contributor to the degradation of aldehydes.[5][6][7]

-

Light: UV and visible light can provide the activation energy for the formation of radical intermediates, which catalyze the oxidation process.[4]

-

Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[4][8]

-

Moisture: The presence of water can facilitate certain degradation pathways and can lead to physical changes in the material if it is hygroscopic.[9][10][11]

The methoxy groups on the benzene ring are electron-donating, which can influence the rate of oxidation.[3][4] While a detailed kinetic study for this specific molecule is not widely published, general principles of aromatic aldehyde chemistry strongly suggest that oxidation is the primary degradation pathway to monitor and control.

Primary Degradation Pathway

The principal degradation route for this compound is the oxidation of the aldehyde group to a carboxylic acid.

Caption: Primary oxidative degradation pathway of this compound.

Recommended Storage and Handling Protocols

To maintain the purity and stability of this compound, the following storage and handling protocols are recommended. These protocols are designed to mitigate the environmental factors that promote degradation.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[12] | Reduces the rate of oxidation and other potential degradation reactions.[8] |

| Atmosphere | Inert Gas (Argon or Nitrogen)[5][6][7][13] | Displaces oxygen, the primary reactant in the oxidation of the aldehyde.[5][6][7] |

| Light | Amber or Opaque Containers[14] | Protects the compound from light-induced degradation.[4] |

| Humidity | Low Humidity Environment (<40% RH)[8][11][15] | Minimizes moisture absorption and potential hydrolysis. |

| Container | Tightly Sealed, Appropriately Sized Containers | Prevents exposure to atmospheric oxygen and moisture. Using smaller containers for working stock minimizes headspace and repeated exposure of the bulk material.[13][16] |

Protocol for Long-Term Storage

-

Procurement and Initial Handling:

-

Upon receipt, inspect the container for any damage to the seal.

-

If the compound is to be stored for an extended period, it is advisable to aliquot the material into smaller, appropriately sized vials under an inert atmosphere. This minimizes the exposure of the bulk material to air and moisture during repeated use.

-

-

Inert Atmosphere Packaging:

-

Equipment: Glove box or a Schlenk line with a supply of high-purity argon or nitrogen.

-

Procedure:

-

Place the vials and the stock container of this compound inside the glove box.

-

Allow the atmosphere in the glove box to be fully replaced with the inert gas.

-

Carefully transfer the desired amount of the compound into each vial.

-

Securely seal each vial with a cap containing a chemically resistant liner (e.g., PTFE).

-

For added protection, wrap the cap and vial neck with Parafilm®.[17]

-

-

-

Refrigerated Storage:

-

Place the sealed vials in a refrigerator maintained at 2-8°C.

-

Ensure the storage location is dark and free from vibrations.

-

Handling for Routine Use

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

-

Inert Atmosphere Dispensing: If possible, dispense the required amount of the compound under a gentle stream of inert gas.

-

Resealing: Promptly and securely reseal the container after dispensing. Purge the headspace with an inert gas before sealing if the container is not completely full.[18]

Shelf-Life Extension Strategies

Beyond optimal storage conditions, the addition of antioxidants can be considered for extending the shelf-life of aldehydes, particularly if the material is to be stored for very long periods or subjected to less-than-ideal conditions.

Use of Antioxidants

Antioxidants function by interrupting the free-radical chain reactions involved in autoxidation. For aromatic aldehydes, hindered phenols are often effective.

-

Recommended Antioxidants:

-

Butylated hydroxytoluene (BHT)

-

Butylated hydroxyanisole (BHA)

-

-

Recommended Concentration: 0.01% to 0.1% by weight.[19]

-

Protocol for Addition:

-

Dissolve the calculated amount of antioxidant in a minimal amount of a volatile solvent in which this compound is also soluble.

-

Add this solution to the aldehyde and mix thoroughly to ensure homogeneity.

-

Remove the solvent under reduced pressure at a low temperature.

-

Store the stabilized compound according to the protocols in Section 3.0.

-

Note: The compatibility of any additive with downstream applications must be thoroughly evaluated.

Analytical Protocols for Stability Assessment

A robust stability testing program is crucial to determine the actual shelf-life of this compound under defined storage conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique.

Stability-Indicating HPLC Method Development

A stability-indicating method is one that can accurately quantify the active ingredient without interference from its degradation products, process impurities, or other potential excipients.

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol for Forced Degradation Study

Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.[20]

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 105°C for 48 hours.

-

Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis:

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the stressed samples by the developed HPLC method.

-

The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

-

Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with a mixture of water (with 0.1% formic or acetic acid) and acetonitrile.[21] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30°C |

| Detection | UV at 254 nm[21] |

| Injection Volume | 10-20 µL |

Note: This is a starting point; method optimization and validation are required.

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. Adherence to the protocols outlined in this guide for storage under refrigerated, dark, and inert conditions will significantly mitigate the risk of oxidative degradation. For applications requiring extended shelf-life, the judicious use of antioxidants may be beneficial. A validated stability-indicating HPLC method is an indispensable tool for monitoring the purity of the compound over time and for establishing a reliable shelf-life.

References

- Ideal Humidity Control in Pharmaceuticals and Healthcare - Kosmen. (2024, December 19).

- The Vital Role of Dr. Storage Dry Cabinets in Pharmaceutical Manufacturing Humidity Control. Dr. Storage.

- Humidity Controlled Warehouse Solutions: Complete Guide - Buske Logistics. (2024, November 1).

- Pharmaceutical humidity control - Munters.

- The Importance of Inerting - Air Products.

- A method for stabilizing aliphatic higher aldehyde compounds - European Patent Office.

- 2,5-Dimethoxybenzaldehyde - Apollo Scientific.

- Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation. (2025, October 23).

- (PDF) Principles of Inert Atmosphere Storage - ResearchGate. (2024, December 27).

- How Temperature and Humidity Affect Pharmaceutical Production (And How to Control Them Effectively) - Airology Systems. (2025, May 23).

- This compound | 53581-81-0 | Benchchem.

- How do you store chemicals in inert gas? - Sciencemadness.org. (2025, January 14).

- Inerting in the chemical industry. | Linde.

- Chemical Storage.

- 2,5-diMethoxy-4-n-propylbenzaldehyde CAS#: 53581-81-0 - ChemicalBook.

- Aldehydes In Aroma: Key Ingredients For Impactful Scents - Chemical Bull. (2025, July 1).

- Do Essential Oils Expire? Shelf Life, Storage & Expiration Tips - VINEVIDA. (2022, September 21).

- HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. (2019, May 26).

- Comparative analysis of the stability of halogenated vs. non-halogenated diethylaminobenzaldehydes - Benchchem.

- High-Purity 2 5-Dimethoxybenzaldehyde for Industrial and Pharmaceutical Applications. (2025, October 21).

- 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. (2025, November 10).

Sources

- 1. This compound | 53581-81-0 | Benchchem [benchchem.com]

- 2. unilongindustry.com [unilongindustry.com]

- 3. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 4. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 5. airproducts.ie [airproducts.ie]

- 6. researchgate.net [researchgate.net]

- 7. static.prd.echannel.linde.com [static.prd.echannel.linde.com]

- 8. airologysystems.co.uk [airologysystems.co.uk]

- 9. Ideal Humidity Control in Pharmaceuticals and Healthcare [kosmen.com.vn]

- 10. Humidity Controlled Warehouse Solutions: Complete Guide [buske.com]

- 11. Pharmaceutical humidity control | Munters [munters.com]

- 12. 2,5-diMethoxy-4-n-propylbenzaldehyde CAS#: 53581-81-0 [m.chemicalbook.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]

- 15. Dr. Storage Dry cabinet, Dry box, J-STD-033 dry cabinet, Nitrogen cabinet, ESD cabinets, Humidity control system manufacturer and supplier [dr-storage.com]

- 16. vinevida.com [vinevida.com]

- 17. safety.fsu.edu [safety.fsu.edu]

- 18. Sciencemadness Discussion Board - How do you store chemicals in inert gas? - Powered by XMB 1.9.11 [sciencemadness.org]

- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Formylation of 1,4-Dimethoxy-2-propylbenzene

Topic: Improving yield of 2,5-dimethoxy-4-propylbenzaldehyde Target Molecule: this compound (Precursor: 1,4-dimethoxy-2-propylbenzene) Audience: Organic Chemists, Process Engineers, Drug Development Scientists

Introduction: The Challenge of Sterics and Electronics

Synthesizing This compound presents a specific regiochemical challenge. While the 1,4-dimethoxy-2-propylbenzene substrate is electron-rich, the interplay between the steric bulk of the propyl group and the directing effects of the methoxy substituents often leads to suboptimal yields with standard protocols.

The primary issues researchers face include:

-

Sluggish Reaction Rates: Standard Vilsmeier-Haack conditions (DMF/POCl

) can be surprisingly slow due to the steric crowding at the 4-position (para to the propyl chain). -

Regioisomer Contamination: Competition from the 6-position (ortho to the propyl group), though electronically less favored, can occur under forcing conditions.

-

Demethylation: High temperatures required to drive the reaction can lead to cleavage of the methoxy ethers, resulting in phenolic byproducts (tars).

This guide provides a tiered troubleshooting approach, moving from standard optimization to high-performance alternative methodologies.

Part 1: Diagnostic Triage (Troubleshooting Q&A)

Q1: I am using standard Vilsmeier conditions (DMF/POCl

-

Fix: Switch to the Modified Vilsmeier protocol using

-methylformanilide instead of DMF. The resulting iminium species is significantly more reactive and can overcome the steric barrier without requiring excessive heat.

Q2: My reaction mixture turns into a black, insoluble tar upon heating. What happened?

A: This indicates demethylation followed by polymerization. The Lewis acidic nature of POCl

-

Fix: Strictly control temperature. For Vilsmeier, do not exceed 55°C. For Rieche, keep below 0°C. Ensure all glassware is flame-dried and reagents are anhydrous.

Q3: The work-up yields a persistent emulsion/oil that won't crystallize. A: This is common with dialkoxybenzaldehydes. The "oil" is likely the product contaminated with unreacted formanilide or DMF.

-

Fix: Use Bisulfite Adduct Purification . Shake the crude oil with saturated aqueous sodium bisulfite. The aldehyde forms a solid adduct, while impurities remain in the organic phase. Filter the solid, wash with ether, and regenerate the pure aldehyde with basic hydrolysis (Na

CO

Part 2: Deep Dive Protocols

Protocol A: Modified Vilsmeier-Haack (Recommended for Safety/Scalability)

Best for: Routine synthesis where handling carcinogens (like those in Protocol B) is restricted.

Reagents:

-

Substrate: 1,4-dimethoxy-2-propylbenzene (1.0 eq)

-

Reagent:

-methylformanilide (1.2 eq) -

Activator: POCl

(1.2 eq) -

Solvent: None (Neat) or 1,2-Dichloroethane

Step-by-Step:

-

Reagent Formation: In a flask under N

, mix -

Addition: Add the substrate (1,4-dimethoxy-2-propylbenzene) directly to this salt. If viscosity is too high, add a minimal amount of anhydrous 1,2-dichloroethane.

-

Reaction: Heat the mixture to 50–55°C . Monitor by TLC. Reaction typically completes in 4–6 hours. Do not overheat.

-

Quenching: Pour the dark mixture onto crushed ice/sodium acetate solution. Stir vigorously for 2 hours to hydrolyze the intermediate iminium salt.

-

Purification: Extract with DCM. If the product is an oil, use the bisulfite method (see Q3 above).

Protocol B: Rieche Formylation (High Yield / "Heavy Duty")

Best for: Maximum yield and difficult substrates. Requires strict safety controls.

Mechanism: Uses dichloromethyl methyl ether (

Reagents:

-

Substrate: 1,4-dimethoxy-2-propylbenzene (1.0 eq)

-

Formyl Source: Dichloromethyl methyl ether (1.2 eq)

-

Catalyst: TiCl

(2.0 eq) -

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step:

-

Setup: Flame-dry a 2-neck flask. Add substrate and dichloromethyl methyl ether in DCM.[1][2] Cool to -10°C (Salt/Ice bath).

-

Catalyst Addition: Add TiCl

dropwise over 20 minutes. The solution will turn dark red/purple. Fuming is normal; use a scrubber. -

Reaction: Stir at -10°C for 30 minutes, then allow to warm to 0°C (not Room Temp) for 45 minutes.

-

Quenching: Pour carefully onto ice water. The hydrolysis is rapid and exothermic.

-

Yield Expectation: Often >85% with high regioselectivity.

Part 3: Comparative Data & Decision Matrix

| Feature | Vilsmeier (Standard) | Vilsmeier (Modified) | Rieche Formylation |

| Reagents | DMF / POCl | Cl | |

| Reactivity | Low | Medium-High | Very High |

| Temp. Range | 70-90°C (Risk of tars) | 50-55°C | -10°C to 0°C |

| Typical Yield | 15-30% | 60-75% | 80-95% |

| Safety Profile | Moderate | Moderate | High Hazard (Carcinogen) |

| Recommendation | Avoid for this substrate | Primary Choice | Use if Yield is Critical |

Part 4: Visualizations

Figure 1: Decision Logic for Method Selection

Caption: Decision tree for selecting the optimal formylation pathway based on yield requirements and safety constraints.

Figure 2: Rieche Formylation Pathway (High Yield Mechanism)

Caption: Simplified mechanistic pathway for the Rieche formylation, highlighting the active oxocarbenium species.

References

-

Rieche, A., Gross, H., & Höft, E. (1960).[3] "Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern." Chemische Berichte, 93(1), 88–94.[3] Link[3]

-

PrepChem. (n.d.). "Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde." (Protocol adaptable to propyl analog using N-methylformanilide). Link

-

Common Organic Chemistry. (2023). "Rieche Formylation Examples and Conditions." Link

-

Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. (Contextual reference for 2,5-dimethoxy-4-alkylbenzaldehyde synthesis). Link

Sources

Technical Support Center: Purification of 2,5-dimethoxy-4-propylbenzaldehyde

This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the purity of 2,5-dimethoxy-4-propylbenzaldehyde. The presence of unreacted starting materials is a common issue that can significantly impact the yield, purity, and success of subsequent synthetic steps. This document provides in-depth troubleshooting advice and detailed protocols to effectively remove these impurities.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the presence of unreacted starting material in my this compound product?

The most common starting material for the synthesis of this compound via formylation (e.g., Vilsmeier-Haack or Gattermann reaction) is 1,4-dimethoxy-2-propylbenzene .[1][2] You can detect its presence using a few standard analytical techniques:

-

Thin-Layer Chromatography (TLC): This is the quickest and most common method. The starting material, being less polar than the aldehyde product, will have a higher Rf value (it will travel further up the plate). Spot your crude product, the starting material (if available), and a co-spot (crude and starting material mixed) on a silica gel plate and elute with a solvent system like 9:1 Hexane:Ethyl Acetate. The presence of two distinct spots in the crude lane, one of which corresponds to the starting material, confirms contamination.[3]

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The aldehyde proton of your product will have a characteristic singlet peak around 9.5-10.5 ppm. The absence of this peak in the starting material's spectrum provides a clear diagnostic window. Contamination will be evident by the presence of signals corresponding to the starting material alongside your product's signals.

Q2: What are the primary strategies for removing non-polar starting materials from my aromatic aldehyde product?

There are three main strategies, each with its own advantages depending on the scale of your reaction and the specific properties of the impurities.

-

Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[4] It is highly effective for achieving high purity but can be time-consuming and generate significant solvent waste, especially on a large scale.[5]

-

Recrystallization: If your product is a solid, recrystallization is an excellent and scalable purification method.[6] It relies on the difference in solubility between your product and the impurities in a given solvent at different temperatures.[7]

-

Reactive Extraction (Bisulfite Adduct Formation): This is a highly specific and efficient chemical method for purifying aldehydes.[8] The aldehyde reacts reversibly with sodium bisulfite to form a water-soluble salt (an α-hydroxysulfonic acid adduct), leaving the non-polar, unreacted starting material in the organic phase.[9] The pure aldehyde can then be regenerated from the aqueous layer.[10][11]

Q3: Which purification method is the best choice for my experiment?

The optimal method depends on several factors. Use the following logic to guide your decision:

Sources

- 1. bloomtechz.com [bloomtechz.com]

- 2. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. magritek.com [magritek.com]

- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Bisulfite - Wikipedia [en.wikipedia.org]

- 10. Workup [chem.rochester.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Hub: Formylation of Acid-Sensitive Dimethoxybenzenes

The following technical guide is structured as a dedicated Technical Support Hub for researchers dealing with the specific challenges of formylating acid-sensitive electron-rich aromatics.

Current Status: Operational Topic: Alternative Formylation Protocols (Non-Vilsmeier) Ticket Priority: High (Substrate Stability Risk) Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Decision Matrix

The Core Problem:

The standard Vilsmeier-Haack reaction (POCl

The Solution: You must switch mechanisms based on two factors: Acid Tolerance and Desired Regiochemistry .

Method Selection Workflow

Use the following logic gate to select your protocol.

Figure 1: Decision matrix for selecting the optimal formylation route based on substrate stability and regiochemical targets.

Method A: Directed Ortho-Lithiation (DoM)

Best For: Highly acid-sensitive substrates (acetals, TBDMS ethers); Targeting the C2 position.[1]

The Science

Unlike electrophilic aromatic substitution (EAS), which relies on ring electron density attacking an electrophile, DoM relies on the coordination of a strong base (alkyllithium) to a Lewis-basic directing group (OMe).[1]

-

Regioselectivity: The lithium coordinates to the oxygens, directing deprotonation to the C2 position (between the two methoxys) due to the synergistic inductive effect and chelation.

-

Mechanism: Deprotonation

Lithiated Intermediate

Standard Operating Procedure (SOP)

| Parameter | Specification |

| Reagents | n-Butyllithium (1.6M or 2.5M in hexanes), DMF (Anhydrous) |

| Solvent | THF (Anhydrous, inhibitor-free) |

| Atmosphere | Argon or Nitrogen (Strictly inert) |

| Temperature | -78°C (Critical for kinetic control) |

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF (0.5 M concentration relative to substrate).[1]

-

Substrate Addition: Add the acid-sensitive 1,3-dimethoxybenzene derivative. Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi (1.1 - 1.2 equiv) dropwise over 20 minutes.

-

Visual Cue: The solution often turns yellow or pale orange.

-

Incubation: Stir at -78°C for 1 hour. (Do not warm up; C2-lithio species can rearrange to C4 thermodynamically or dimerize).[1]

-

-

Formylation: Add anhydrous DMF (1.5 equiv) dropwise.

-

Quench: Stir for 30 mins at -78°C, then remove the cooling bath and allow to warm to 0°C. Quench with saturated NH

Cl (mildly acidic/buffered) or water.-

Note: Avoid strong HCl quench if the substrate is acid-labile.

-

Troubleshooting Guide (FAQ)

Q: My yield is low, and I see starting material.

-

A: Your THF might be "wet." n-BuLi reacts with moisture faster than your ring. Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column.

Q: I am getting the C4 isomer instead of C2.

-

A: You likely allowed the temperature to rise above -40°C before adding DMF. The C2-lithio species is kinetically formed but thermodynamically unstable; it rearranges to the C4 position at higher temperatures. Keep it cold!

Method B: Rieche Formylation

Best For: Substrates stable to Lewis Acids but unstable to Brønsted Acids (HCl); Targeting the C4 position.

The Science

The Rieche formylation uses Titanium Tetrachloride (TiCl

-

Mechanism: TiCl

acts as a Lewis acid to generate an oxocarbenium-like electrophile from Cl -

Advantage: While TiCl

is Lewis acidic, the reaction does not generate the massive excess of free HCl gas associated with Vilsmeier (until the quench). It is often higher-yielding for electron-rich ethers than Vilsmeier. -

Regioselectivity: Follows standard EAS rules. For 1,3-DMB, the C4 position is sterically favored over C2.

Standard Operating Procedure (SOP)

| Parameter | Specification |

| Reagents | TiCl |

| Solvent | Dichloromethane (DCM), Anhydrous |

| Temperature | 0°C to Room Temperature (RT) |

Protocol:

-

Setup: Flame-dry flask under Argon. Add substrate in anhydrous DCM. Cool to 0°C .[2]

-

Lewis Acid Addition: Add TiCl

(1.5 - 2.0 equiv) dropwise.-

Caution: TiCl

fumes heavily in air. Use a syringe/cannula. The solution will turn dark red/brown (complex formation).

-

-

Electrophile Addition: Add Cl

CHOMe (1.1 - 1.2 equiv) dropwise. -

Reaction: Stir at 0°C for 15 mins, then warm to RT for 1-2 hours.

-

The "Expert" Workup (Crucial):

-

Standard: Pouring into ice water creates a white emulsion of Titanium oxides that is impossible to separate.

-

Pro Tip: Pour the reaction mixture into a vigorously stirring solution of 20% Potassium Sodium Tartrate (Rochelle Salt) . Stir for 1-2 hours until the biphasic layers are clear (organic layer clear, aqueous layer clear/yellow). The tartrate chelates the Titanium, preventing emulsion.

-

Troubleshooting Guide (FAQ)

Q: The reaction turned into a solid block.

-

A: TiCl

complexes can precipitate. Dilute your reaction (0.2 M concentration) or use slightly more DCM. Ensure vigorous stirring during TiCl

Q: I see demethylation (loss of OMe group).

-

A: TiCl

is a strong Lewis acid and can cleave methyl ethers at high temperatures or long reaction times. Keep the reaction at 0°C and quench immediately upon consumption of starting material (monitor by TLC).

Comparative Data Analysis

The following table contrasts the expected outcomes for 1,3-dimethoxybenzene formylation.

| Metric | Vilsmeier-Haack | Directed Ortho-Lithiation | Rieche Formylation |

| Primary Reagents | POCl | n-BuLi, DMF | TiCl |

| Acidity Type | Strong Brønsted (HCl) | Basic (Lithium base) | Strong Lewis Acid |

| Regioselectivity | C4 (Major) | C2 (Major, kinetic) | C4 (Major) |

| Acetal Compatibility | Incompatible | Compatible | Moderate (Risk of cleavage) |

| Silyl Ether Compatibility | Incompatible | Compatible | Moderate (TBDMS may cleave) |

| Typical Yield | 60-75% | 80-90% | 75-85% |

Visualizing the Regioselectivity Divergence

Understanding where the formyl group lands is as important as the yield.

Figure 2: Divergent reaction pathways.[1] Use Lithiation for C2 substitution and Rieche for C4 substitution.

References

-

Rieche Formylation Mechanism & Scope

-

Directed Ortho-Lithiation (DoM)

-

Regioselectivity in Lithiation of Resorcinol Derivatives

-

Titanium Workup Procedures (Rochelle Salt)

-

Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis. (Standard reference for Rochelle salt workups in Lewis Acid reactions).

-

Sources

Dealing with oiling out during 2,5-dimethoxy-4-propylbenzaldehyde crystallization

Topic: Troubleshooting Liquid-Liquid Phase Separation ("Oiling Out") Product Reference: 2,5-dimethoxy-4-propylbenzaldehyde (CAS: 53581-81-0) Document ID: TS-CRYST-2C-ALDEHYDE-04

Introduction: The Physics of Oiling Out

Welcome to the Technical Support Center. You are likely accessing this guide because your crystallization batch of this compound has separated into a cloudy emulsion or a dense, oily bottom layer rather than forming the expected crystalline solid.

The Diagnosis: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) .[1][2] It occurs when the thermodynamic stability of a solute-rich liquid phase (the "oil") is greater than that of the crystalline solid at that specific temperature and concentration.

For this compound, this is a frequent issue due to two intrinsic molecular factors:

-

Low Melting Point: The propyl chain adds conformational flexibility, lowering the crystal lattice energy. The melting point of the pure solid is relatively low (often <50°C depending on polymorph), meaning the "oiled" state is energetically accessible.

-

Lipophilicity: The propyl and methoxy groups create a hydrophobic profile that behaves poorly in highly polar anti-solvents (like water), driving the solute to aggregate into droplets rather than organized lattices.

Part 1: Diagnostic Q&A (Root Cause Analysis)

Q1: Why did my solution turn milky instead of precipitating solids? A: You have entered the miscibility gap (see Diagram 1 below). The "milkiness" is actually microscopic droplets of the aldehyde. This happens when the supersaturation is generated too quickly (e.g., rapid cooling or fast anti-solvent addition), pushing the system into a region where the liquid-liquid separation boundary (binodal) is crossed before the crystal nucleation boundary (spinodal) is reached.

Q2: I continued stirring the oil, but it won't solidify. Why? A: The oil phase is likely holding impurities (unreacted 1,4-dimethoxy-2-propylbenzene or formylation byproducts). These impurities act as a "solvent" within the oil droplet, further depressing the melting point. As long as the oil remains impure, it may remain liquid indefinitely at room temperature.

Q3: Can I just add seeds to the oil? A: Generally, no . If you add seeds to a system that has already oiled out, the seeds will often dissolve into the oil droplets or become coated by the oil, preventing them from acting as nucleation sites. You must reverse the phase separation before seeding.

Part 2: Troubleshooting Protocols

Protocol A: The "Remelt and Reseed" (Recovery Strategy)

Use this if your batch has already oiled out.

-

Re-dissolve: Heat the mixture back up until the solution is clear and homogeneous (single phase).

-

Note: If a second phase persists even at reflux, you have too much anti-solvent or insufficient primary solvent. Add primary solvent (e.g., MeOH or EtOH) until clear.

-

-

Determine Saturation Point: Cool slowly until the very first sign of cloudiness appears. Note this temperature (

). -

Heat & Seed: Re-heat to

. Add seed crystals of pure this compound. -

Isothermal Aging: Hold the temperature constant. Do not cool yet. Allow the seeds to grow for 30–60 minutes.

-

Why? This allows the crystal surface area to increase, consuming supersaturation without entering the oiling zone.

-

-

Slow Cooling: Cool at a rate of 5–10°C per hour.

Protocol B: Anti-Solvent Controlled Addition

Use this for new batches to prevent LLPS.

| Step | Action | Technical Rationale |

| 1 | Dissolve crude aldehyde in IPA (Isopropyl Alcohol) or Ethanol (1g/3mL). | Alcohols provide moderate solubility that decreases sharply with temperature. |

| 2 | Filter the solution while hot. | Removes dust/insolubles that could trigger uncontrolled nucleation. |

| 3 | Seed Phase: Add seeds at 35–40°C. | Establishes the solid phase as the thermodynamically preferred state. |

| 4 | Anti-Solvent: Add Water dropwise very slowly. | Crucial: If you see an emulsion (milkiness), STOP. Wait for it to clear. |

| 5 | Target Ratio: Stop water addition at approx 10-15% volume. | Excess water increases interfacial tension, promoting oiling. |

Part 3: Solvent Selection Data

The choice of solvent dictates the position of the oiling-out boundary.

| Solvent System | Oiling Risk | Crystallization Potential | Notes |

| Methanol / Water | High | Moderate | Water is a harsh anti-solvent for this lipophilic aldehyde. High risk of emulsion. |

| IPA (Pure) | Low | High | Best for cooling crystallization. High solubility at boil, low at -20°C. |

| Hexane / Et2O | Moderate | Moderate | Good for high purity, but evaporation can lead to crusting/oiling if Et2O leaves first. |

| DCM / Hexane | Moderate | Low | DCM is too good a solvent; yield will be poor unless evaporated significantly. |

Part 4: Visual Workflows

Diagram 1: The Phase Separation Mechanism

This diagram illustrates why the "Oil" phase forms instead of the "Crystal" phase.[2]

Caption: The "Oiling Out" trap occurs when the cooling path intersects the Binodal curve before the Crystallization curve. Seeding in the Metastable zone prevents this.

Diagram 2: Troubleshooting Decision Tree

Caption: Decision matrix for recovering an oiled batch. Note that if T < MP, the oil is an impurity-rich phase requiring solvent adjustment.

References

-

Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

-

Veesler, S., et al. (2006). Liquid-Liquid Phase Separation in Crystallization. Chemical Engineering & Technology. Retrieved from [Link]

-

PubChem. (n.d.). This compound (Compound).[3][4][5][6][7] National Library of Medicine. Retrieved from [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

Sources

- 1. mt.com [mt.com]

- 2. mt.com [mt.com]

- 3. Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-|lookchem [lookchem.com]

- 4. 2,5-diMethoxy-4-n-propylbenzaldehyde CAS#: 53581-81-0 [m.chemicalbook.com]

- 5. This compound | C12H16O3 | CID 12262499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,5-Dimethoxy-4-propoxybenzaldehyde [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

Validation & Comparative

Technical Comparison Guide: Distinguishing 2,5-Dimethoxy-4-propylbenzaldehyde from 2,4,5-Trimethoxybenzaldehyde

Executive Summary

In the synthesis of substituted phenethylamines and related aromatic compounds, the precise identification of benzaldehyde precursors is critical for regulatory compliance and synthetic fidelity. This guide differentiates 2,5-Dimethoxy-4-propylbenzaldehyde (DMPBA) from its structural analog, 2,4,5-Trimethoxybenzaldehyde (TMBA, Asaraldehyde) .

While both compounds share a 2,5-dimethoxybenzaldehyde core, they diverge at the 4-position substituent. This structural variance results in distinct physicochemical properties and spectroscopic signatures.

| Feature | This compound (DMPBA) | 2,4,5-Trimethoxybenzaldehyde (TMBA) |

| CAS Number | 53581-81-0 | 4460-86-0 |

| Molecular Weight | 208.25 g/mol | 196.20 g/mol |

| C-4 Substituent | Propyl group ( | Methoxy group ( |

| Regulatory Context | Precursor to 2C-P (Schedule I in many jurisdictions) | Precursor to TMA-2; often unregulated or Watch List |

| Primary Differentiator | NMR: Propyl chain triplets/multiplets | NMR: Single methoxy singlet |

Structural & Physicochemical Analysis[2][3][4]

The confusion between these two entities often arises from their similar electron-rich aromatic profiles and their appearance as off-white to yellowish solids (or oils depending on purity).

The Structural Divergence

-

TMBA is a symmetric-like molecule with three electron-donating methoxy groups. The steric bulk is distributed relatively evenly around the 2, 4, and 5 positions.

-

DMPBA introduces a lipophilic propyl chain at the 4-position. This alkyl chain significantly alters the solubility profile (increasing lipophilicity, LogP) and the proton environment compared to the methoxy analog.

Physicochemical Properties Table[4][5][6]

| Property | DMPBA | TMBA |

| Formula | ||

| Melting Point | Typically lower due to alkyl chain flexibility (often oil or low-melting solid < 75°C) | 112–114 °C (Distinct crystalline solid) |

| Solubility | High in non-polar solvents (Hexane, DCM) | Moderate in alcohols; High in DCM |

Spectroscopic Differentiation Protocols

This section details the definitive methods for distinguishing the two compounds. Nuclear Magnetic Resonance (NMR) is the recommended primary method due to its ability to visualize the propyl chain connectivity.

A. Proton NMR ( -NMR) Analysis

Methodology: Dissolve ~10 mg of sample in

The "Smoking Gun": Aliphatic Region (0.5 – 3.0 ppm)

The most critical distinction lies in the high-field region.

-

DMPBA: Displays a classic propyl splitting pattern.

-

TMBA: Shows no signals in this region (except potential impurities).

Comparative NMR Signals Table

| Chemical Shift ( | DMPBA Signal | TMBA Signal | Interpretation |

| ~10.3 - 10.4 ppm | Singlet (1H) | Singlet (1H) | Aldehyde proton (Non-diagnostic). |

| ~7.0 - 7.5 ppm | Singlet (1H) | Singlet (1H) | Aromatic H-6 (Ortho to aldehyde). |

| ~6.5 - 6.9 ppm | Singlet (1H) | Singlet (1H) | Aromatic H-3 (Ortho to 4-position). |

| ~3.8 - 4.0 ppm | Two Singlets (6H total) | Three Singlets (9H total) | Methoxy groups. TMBA has an extra singlet for the 4-OMe. |

| ~2.6 - 2.7 ppm | Triplet (2H, | Absent | |

| ~1.6 - 1.7 ppm | Multiplet/Sextet (2H) | Absent | |

| ~0.9 - 1.0 ppm | Triplet (3H, | Absent | Terminal Methyl of propyl group. |

B. Mass Spectrometry (GC-MS)[6]

Methodology: Electron Ionization (EI) at 70 eV. GC-MS provides a rapid confirmation of Molecular Weight (MW) and fragmentation fingerprints.

-

DMPBA (MW 208):

-

Molecular Ion (

): m/z 208. -

Key Fragments:

-

m/z 179 (Loss of ethyl from propyl chain, benzylic cleavage).

-

m/z 151 (Further loss of CO).

-

-

-

TMBA (MW 196):

-

Molecular Ion (

): m/z 196. -

Key Fragments:

-

m/z 181 (Loss of methyl radical from methoxy,

). -

m/z 153 (Loss of methyl + CO).

-

-

Visualizing the Analytical Workflow

The following diagram outlines the logical decision tree for identifying an unknown sample suspected to be one of these two aldehydes.

Figure 1: Analytical decision tree for differentiating DMPBA and TMBA.

Experimental Protocols

Protocol 1: Rapid GC-MS Screening

Purpose: Quick identification of Molecular Weight in complex mixtures.

-

Sample Prep: Dissolve 1 mg of sample in 1 mL of Methanol or Ethyl Acetate.

-

Injection: 1 µL splitless injection.

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Temperature Ramp: 80°C (hold 1 min)

280°C at 20°C/min. -

Data Analysis:

-

Look for m/z 196 (TMBA) vs m/z 208 (DMPBA).

-

Note: If m/z 208 is observed, ensure it is not the 4-isopropoxy isomer by checking the NMR coupling (isopropyl shows a septet, propyl shows a multiplet).

-

Protocol 2: Melting Point Verification

Purpose: Physical constant verification (Best for pure solids).

-

Apparatus: Capillary melting point apparatus (calibrated).

-

Procedure: Pack dry sample into capillary to 2-3mm height. Ramp temperature at 2°C/min starting from 90°C.

-

Observation:

-

TMBA: Sharp melting transition at 112–114°C .

-

DMPBA: If solid, will melt significantly lower (often <75°C). If the sample is an oil at Room Temperature, it is likely DMPBA or an impure mixture; TMBA is a stable solid.

-

Regulatory & Safety Context

Critical Note for Researchers: Differentiation is not merely academic; it carries significant legal implications.

-

This compound (DMPBA): This is the direct precursor to 2C-P (2,5-dimethoxy-4-propylphenethylamine). In many jurisdictions (including parts of the EU and USA), synthesis of 2C-P is strictly controlled. Possession of the specific aldehyde precursor may be subject to "intent to manufacture" laws or specific precursor regulations depending on the country.

-

2,4,5-Trimethoxybenzaldehyde (TMBA): While a precursor to TMA-2, this compound (Asaraldehyde) is naturally occurring (found in Acorus species) and is widely used in legitimate academic research for Knoevenagel condensations and pharmaceutical intermediate synthesis. It is generally less strictly controlled than the specific 2C-series precursors.

Safety: Both compounds are potential skin and eye irritants.[1] Handle in a fume hood to avoid inhalation of dust or vapors.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 20525, 2,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 2,5-Dimethoxy-4-propoxybenzaldehyde Mass Spectrum (Analog Comparison). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.